5-HT4(e) Receptor Binding Affinity: ~1000-Fold Gap Between Piperazine and Piperidine Ethyl Esters
In the identical assay system—human cloned 5-HT4(e) receptor isoform stably expressed in C6 glial cells with [³H]GR 113808 as radioligand—the target 2-piperazin-1-ylethyl ester exhibits a Kᵢ > 1000 nM, representing an approximately 1000-fold loss of binding affinity relative to the piperidine analog ML 10302 (Kᵢ = 1.07 ± 0.5 nM) [1][2]. This binding deficit is not attributable to the benzoate ester scaffold per se, as the ester function was demonstrated to be essential for high-affinity binding, but rather to the replacement of the piperidine ring with an unsubstituted piperazine [3]. Introduction of an aryl substituent on the piperazine nitrogen partially restores affinity (compound 9a, phenylpiperazine, Kᵢ = 14.3 nM), while heteroarylpiperazines achieve low nanomolar affinity (compound 9r, pyrimidinyl, Kᵢ = 3 nM) [1].
| Evidence Dimension | Binding affinity (Kᵢ) at human cloned 5-HT4(e) receptor |
|---|---|
| Target Compound Data | Kᵢ > 1000 nM |
| Comparator Or Baseline | ML 10302 (2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate): Kᵢ = 1.07 ± 0.5 nM; Compound 9a (2-[4-phenylpiperazin-1-yl]ethyl ester): Kᵢ = 14.3 nM; Compound 9r (2-[4-pyrimidin-2-ylpiperazin-1-yl]ethyl ester): Kᵢ = 3 nM |
| Quantified Difference | ~1000-fold lower affinity than ML 10302; >70-fold lower than 9a; >330-fold lower than 9r |
| Conditions | Human cloned 5-HT4(e) isoform stably expressed in C6 glial cells; [³H]GR 113808 radioligand (0.2 nM); Curtet et al., J Med Chem 2000 |
Why This Matters
This compound is unsuitable as a 5-HT4 receptor pharmacological tool but defines the baseline affinity cost of an unsubstituted piperazine in this chemotype, critical for SAR-driven procurement decisions where high 5-HT4 affinity is required.
- [1] Curtet S, Soulier JL, Zahradnik I, et al. New arylpiperazine derivatives as antagonists of the human cloned 5-HT4 receptor isoforms. J Med Chem. 2000;43(20):3761-3769. PMID: 11020291. View Source
- [2] BindingDB. BDBM50092541 (CHEMBL125005). Ki > 1.00E+3 nM at human 5-HT4(e) receptor. Curated from Curtet et al., J Med Chem 2000. View Source
- [3] Yang D, Soulier JL, Sicsic S, et al. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. J Med Chem. 1997;40(4):608-621. View Source
